molecular formula C9H21NOS B15259109 Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone

Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B15259109
M. Wt: 191.34 g/mol
InChI Key: RBLMOXINSBOCDD-UHFFFAOYSA-N
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Description

Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone is a highly specialized and pure chemical compound with the CAS number 2060034-11-7. This compound holds immense potential for researchers and scientists across various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of 3-methylbutylamine with 2-methylpropylsulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone: Unique due to its specific substituents and sulfanone group.

    Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfanone.

    Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfone: Contains a sulfone group, leading to different chemical properties.

Uniqueness

This compound is unique due to its specific combination of substituents and the presence of the lambda6-sulfanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H21NOS

Molecular Weight

191.34 g/mol

IUPAC Name

imino-(3-methylbutyl)-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C9H21NOS/c1-8(2)5-6-12(10,11)7-9(3)4/h8-10H,5-7H2,1-4H3

InChI Key

RBLMOXINSBOCDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=N)(=O)CC(C)C

Origin of Product

United States

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